molecular formula C19H18N4O4 B2454367 N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034390-26-4

N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2454367
CAS No.: 2034390-26-4
M. Wt: 366.377
InChI Key: ROJXFHAYZUHEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure integrates a nicotinamide moiety linked to a hydroxy-substituted phenylpyrazole, a combination frequently associated with potent and selective kinase inhibition. The molecule's specific research value is hypothesized to stem from its potential to act as a Type II kinase inhibitor , binding to the unique DFG-out conformation of the kinase active site. This mechanism is a sought-after strategy in targeted cancer therapy drug discovery for achieving high selectivity and overcoming resistance. The structural motif of the tetrahydrofuran-3-yl)oxy ether linker is a key feature designed to modulate the compound's physicochemical properties and binding affinity, potentially enhancing its drug-like characteristics. Consequently, this compound serves as a critical chemical probe for investigating signaling pathways driven by dysregulated kinases in oncology and inflammatory disease research. It is an essential tool for researchers conducting high-throughput screening, structure-activity relationship (SAR) studies, and in vitro enzymatic and cellular assays to elucidate novel therapeutic targets and mechanisms.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)27-14-8-10-26-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIXLCIRYAFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 304.36 g/mol

Structural Features

The structure of this compound includes:

  • A pyrazole ring, which is known for various biological activities.
  • A tetrahydrofuran moiety that may contribute to its pharmacokinetic properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Compound% Inhibition (TNF-alpha)% Inhibition (IL-6)Reference
Compound A84.2%76%
N-(5-hydroxy...)TBDTBDCurrent Study

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Pyrazole derivatives have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Staphylococcus aureusTBDCurrent Study

Antioxidant Properties

Studies have indicated that pyrazole derivatives can exhibit antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may enhance the therapeutic profile of N-(5-hydroxy...) in various diseases linked to oxidative damage.

Case Study 1: In Vivo Studies

A study conducted on a related pyrazole derivative showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac.

Case Study 2: Cancer Research

Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Utilize a pyrazole core (e.g., 5-hydroxy-1-phenyl-1H-pyrazole) and nicotinamide derivatives. A universal method involves coupling thiol intermediates with halogenated precursors in the presence of K₂CO₃ and DMF under mild conditions .
  • Etherification : Introduce the tetrahydrofuran-3-yloxy group via nucleophilic substitution. For regioselective ether formation, optimize reaction time and temperature to minimize byproducts .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃ mixtures) isolates regioisomers, confirmed by TLC and LC-MS .

Basic: How is structural characterization performed post-synthesis?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at pyrazole C5) .
    • IR : Detect functional groups (e.g., C=O at ~1650 cm⁻¹, O-H stretching at ~3200 cm⁻¹) .
  • Mass spectrometry : LC-MS with ESI+ mode verifies molecular weight (e.g., [M+H]⁺ ion) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Basic: What crystallographic methods resolve the compound’s 3D structure?

Answer:

  • X-ray diffraction : Use single crystals grown via vapor diffusion (e.g., ethanol/water).
  • Refinement : Employ SHELXL for high-resolution data. Key parameters:
    • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 113 K to reduce thermal motion .
    • Twinning analysis : Apply Hooft/Y parameter in SHELXL for twinned crystals, common in flexible tetrahydrofuran moieties .
  • Validation : Check R-factor (<0.05) and residual electron density maps .

Advanced: How to address regioselectivity challenges during synthesis?

Answer:

  • Protecting groups : Use tetrahydropyran (THP) to shield reactive hydroxy groups, reducing unwanted regioisomers (e.g., 84a vs. 84b in THP-protected pyrazoles) .
  • Catalysis : Add TFA (0.1–1 mol%) in CH₃CN to enhance reaction specificity for the tetrahydrofuran-3-yloxy attachment .
  • Chromatography : Optimize mobile phases (e.g., CH₂Cl₂:MeOH gradients) to separate regioisomers with <0.1% cross-contamination .

Advanced: How can computational methods predict biological activity?

Answer:

  • PASS algorithm : Predict pharmacological profiles (e.g., kinase inhibition) using structural descriptors like LogP, polar surface area, and hydrogen-bond donors .
  • Molecular docking :
    • Protein preparation : Retrieve target structures (e.g., kinases) from PDB; remove water and add hydrogens.
    • Docking software : Use AutoDock Vina with Lamarckian GA. Key parameters: grid size = 25 ų, exhaustiveness = 20 .
    • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Case example : If NMR suggests a planar pyrazole ring but X-ray shows puckering:
    • Dynamic effects : Perform VT-NMR to assess ring flexibility (e.g., coalescence temperature analysis).
    • DFT calculations : Optimize geometry at B3LYP/6-31G* level; compare theoretical vs. experimental bond lengths .
    • Cross-validation : Overlay crystallographic and DFT structures using RMSD analysis (threshold <0.5 Å) .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetate groups at the hydroxy position, cleaved enzymatically in biological systems .
  • Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .

Advanced: How to handle high-resolution or twinned data in crystallography?

Answer:

  • Data processing : Use SHELXC/D/E pipelines for scaling and merging. For twinned
    • Twin law identification : Test for merohedral twinning (e.g., via Rmerge vs. resolution plot) .
    • Refinement : Apply TWIN/BASF commands in SHELXL; monitor Flack parameter for chirality .
  • Validation : Check Rint (<0.05) and CC1/2 (>0.7) for data quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.